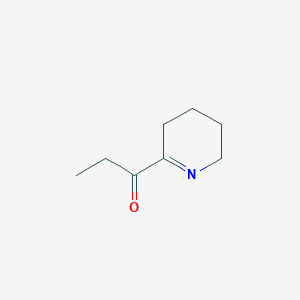

2-Propionyl-3,4,5,6-tetrahydropyridine

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,3,4,5-tetrahydropyridin-6-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-8(10)7-5-3-4-6-9-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYSXLMPBBMRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335051 | |

| Record name | 2-Propionyl-3,4,5,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80933-75-1 | |

| Record name | 2-Propionyl-3,4,5,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Mechanism and Precursor Utilization

The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, serves as a foundational method for PTHP synthesis. Hofmann and Schieberle demonstrated that reacting proline with glucose under aqueous or dry-heating conditions generates PTHP alongside other roast-smelling compounds. Isotopic labeling studies using ¹³C₆-glucose revealed that PTHP forms via the tautomerization of 1-pyrroline intermediates. Specifically, 1-pyrroline reacts with 1-hydroxy-2-butanone (derived from acetaldehyde and glycolaldehyde) to yield PTHP.

Key Reaction Parameters:

Optimization Strategies

Increasing the molar ratio of glucose to proline enhances PTHP formation, as excess glucose drives the generation of 1-hydroxy-2-butanone. However, competing pathways for 2-acetyltetrahydropyridine (ATHP) formation necessitate careful pH control (6.5–7.5) to favor PTHP.

Aza-Wittig Cyclization Approach

Synthetic Pathway

De Kimpe and Stevens developed a route involving aza-Wittig cyclization of azide precursors. Starting from 7-azidoheptan-2,3-dione, cyclization under anhydrous conditions produces PTHP. This method avoids toxic intermediates and enables deuterium labeling by substituting Grignard reagents with deuterated analogs.

Reaction Conditions:

Microwave-Assisted Modification

Singh et al. enhanced this method using microwave irradiation, reducing reaction time from 12 hours to 30 minutes. The microwave approach achieved a comparable yield (38%) while minimizing side products like 6-methyl-2,3,4,5-tetrahydropyridin-5-one.

Oxidation of Pyrrolidine Derivatives

Buttery’s Oxidation Method

Buttery et al. pioneered the oxidation of 2-(1-hydroxyethyl)pyrrolidine using silver carbonate on celite. This method, while effective, faces scalability challenges due to the high cost of rhodium/alumina catalysts.

Limitations:

Dess-Martin Periodinane Oxidation

A modern alternative employs Dess-Martin periodinane for oxidizing 2-(1-hydroxyethyl)pyrrolidine derivatives. This reagent offers milder conditions (room temperature, 1 hour) and higher yields (50–55%).

Grignard Reagent Utilization

Hofmann and Schieberle’s Protocol

Hofmann and Schieberle synthesized PTHP via a three-step sequence from Boc-protected proline:

Challenges:

Industrial Adaptations

Large-scale production replaces methyl magnesium bromide with cheaper propyl magnesium chloride, achieving 60% yield after chromatographic purification.

Industrial-Scale Production Considerations

Purification Techniques

Industrial methods prioritize cost-effective purification:

Yield Optimization Table

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Maillard Reaction | 15–20 | 85–90 | Low |

| Aza-Wittig Cyclization | 35–40 | 92–95 | Moderate |

| Dess-Martin Oxidation | 50–55 | 90–93 | High |

| Grignard Synthesis | 60 | 95–98 | High |

Analyse Chemischer Reaktionen

Types of Reactions

2-Propionyl-3,4,5,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various tetrahydropyridine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Propionyl-3,4,5,6-tetrahydropyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the flavor and fragrance industry due to its distinctive odor.

Wirkmechanismus

The mechanism of action of 2-Propionyl-3,4,5,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-Acetyl-3,4,5,6-tetrahydropyridine (ACTPY)

- Molecular Formula: C₇H₁₁NO

- CAS : 27300-27-2

- Key Differences :

- Substituent : Acetyl (CH₃CO-) vs. propionyl (CH₂CH₂CO-).

- Flavor Impact : ACTPY is a major contributor to undesirable mousy off-flavors in wine at concentrations as low as 1–10 µg/L . In contrast, the propionyl variant’s flavor profile remains less characterized but is associated with positive aromatic roles in plants .

- Synthesis and Stability : ACTPY is analyzed via HPLC-APCI-MS/MS due to its tautomerism (2-acetyl-1,4,5,6-tetrahydropyridine ↔ 2-acetyl-3,4,5,6-tetrahydropyridine) , whereas 2-propionyl derivatives may exhibit distinct tautomeric behavior due to steric effects.

2-Ethyl-3,4,5,6-tetrahydropyridine

- Molecular Formula : C₇H₁₃N

- CAS: Not explicitly provided (see ).

- Key Differences: Substituent: Ethyl (CH₂CH₃) vs. propionyl. Applications: Ethyl derivatives are less studied in flavor chemistry but are intermediates in catalytic hydrodenitrogenation (HDN) reactions .

Anabaseine (2-(3-Pyridyl)-3,4,5,6-tetrahydropyridine)

- Molecular Formula : C₁₀H₁₂N₂

- CAS: Not explicitly provided (see ).

- Key Differences :

- Substituent : 3-pyridyl group vs. propionyl.

- Pharmacology : Anabaseine is a potent nicotinic acetylcholine receptor agonist, highlighting the impact of substituent type on biological activity . Unlike acylated derivatives, anabaseine’s pyridyl group enables receptor binding, underscoring structural specificity in drug design.

2-Amino-3,4,5,6-tetrahydropyridine Derivatives

- Example: 2-Amino-3,4,5,6-tetrahydropyridine (CAS: Not provided, see ).

- Key Differences: Substituent: Amino (-NH₂) vs. propionyl. The amino group’s basicity contrasts with the electrophilic acyl group, influencing receptor interaction and metabolic stability.

Data Tables: Structural and Functional Comparison

Table 1. Structural Comparison of Tetrahydropyridine Derivatives

Table 2. Flavor and Sensory Thresholds

Key Research Findings

- Flavor Chemistry : The position of substituents (e.g., 2-acetyl-3,4,5,6 vs. 2-acetyl-1,4,5,6) significantly impacts flavor profiles. While 2-acetyl-3,4,5,6-tetrahydropyridine is linked to wine spoilage, its 1,4,5,6 isomer contributes desirable bread flavors .

- Catalytic Behavior : Alkyl-substituted derivatives (e.g., 2-methyl-3,4,5,6-tetrahydropyridine) are intermediates in HDN reactions, with yields influenced by temperature and catalyst type . Propionyl derivatives may exhibit distinct catalytic stability due to steric hindrance.

- Pharmacological Selectivity: Substituent polarity and electronic effects dictate receptor binding. Amino derivatives target muscarinic receptors , whereas acylated analogs are more relevant in flavor modulation.

Biologische Aktivität

2-Propionyl-3,4,5,6-tetrahydropyridine (C8H13NO) is a nitrogen-containing heterocyclic compound recognized for its biological activities. It has garnered attention due to its potential applications in food flavoring and its promising pharmacological properties. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects.

- Molecular Formula : C8H13NO

- Molecular Weight : 139.1949 g/mol

- CAS Number : 80933-75-1

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Potential

In vitro studies have shown that this compound possesses anticancer properties. It has been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase.

Flavoring Agent

This compound is also recognized for its role as a flavoring agent in food products. It contributes to the roasted aroma in foods and is utilized in the formulation of various flavorings. Its sensory properties have been characterized through gas chromatography-mass spectrometry (GC-MS), revealing its importance in aroma profiles.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against common foodborne pathogens. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, suggesting its potential as a natural preservative in food products.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Listeria monocytogenes | 100 |

Study on Anticancer Activity

In another investigation focused on its anticancer properties, the compound was tested on MCF-7 cells. The results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 30 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| MCF-7 | 30 | 48 |

| HeLa | 45 | 48 |

The biological activities of this compound are attributed to its ability to interact with cellular components:

- Antimicrobial : Disruption of bacterial membranes.

- Anticancer : Induction of apoptosis via mitochondrial pathways and modulation of cell cycle regulators.

Q & A

Q. Basic Research Focus

- GC-MS : Ideal for detecting trace amounts in complex matrices (e.g., wine), with detection limits as low as 0.1 µg/L. Use pH-adjusted extraction (pH 7–9) to stabilize tautomers .

- NMR Spectroscopy : ¹H and ¹³C NMR resolve tautomeric forms (e.g., 2-acetyl-1,4,5,6- vs. 3,4,5,6-tetrahydropyridine) and confirm stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, while fragmentation patterns distinguish derivatives .

Data Contradictions : Tautomer ratios may vary between studies due to pH or thermal degradation during analysis .

How do tautomeric forms of this compound influence its detection and bioactivity?

Q. Advanced Research Focus

- Detection Challenges : Tautomers (e.g., 2-acetyl-1,4,5,6- vs. 3,4,5,6-tetrahydropyridine) co-elute in GC-MS, requiring optimized ionization or tandem MS for resolution .

- Bioactivity Implications : The 3,4,5,6-tautomer is linked to "mousy" off-flavors in fermented beverages, while the 1,4,5,6-form may exhibit distinct receptor-binding properties in neurological studies .

Methodological Solution : Use isotopic labeling or pH-controlled extraction to isolate tautomers for individual bioassays .

What methodological challenges arise when quantifying this compound in complex biological matrices?

Q. Advanced Research Focus

- Matrix Interference : Co-eluting compounds in wine or cellular extracts require selective sample preparation (e.g., solid-phase microextraction or derivatization) .

- Quantification Limits : Low odor thresholds (e.g., OAV 5700 for roasted flavors) demand high-sensitivity techniques like GC-olfactometry paired with MS .

Contradiction Note : Reported concentrations in spoiled wines vary due to microbial strain differences in THP production .

How can researchers optimize stereoselective synthesis of this compound derivatives?

Q. Advanced Research Focus

- Catalyst Design : Chiral ligands (e.g., bipyridines or phosphines) enhance enantiomeric excess in Ugi or Strecker reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor trans adducts in cyanide additions, while nonpolar solvents promote cis configurations .

Validation : X-ray crystallography (e.g., Acta Crystallographica data ) confirms absolute configuration, while HPLC with chiral columns assesses purity.

What role does this compound play in metabolic pathways or flavor biochemistry?

Q. Advanced Research Focus

- Flavor Impact : Acts as a key aroma compound in oat products (FD ≥1024) and spoiled wines, contributing "roasted" or "mousy" notes via Maillard reactions or microbial metabolism .

- Neuroactive Potential : Structural analogs (e.g., 2-ethyltetrahydropyridine) show affinity for muscarinic receptors, suggesting applications in CNS drug design .

Methodology : Use in vitro receptor-binding assays (e.g., radioligand displacement) paired with molecular docking simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.